Phenol, 3-pentyl-
CAS No.: 20056-66-0
Cat. No.: VC3766007
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20056-66-0 |
---|---|
Molecular Formula | C11H16O |
Molecular Weight | 164.24 g/mol |
IUPAC Name | 3-pentylphenol |
Standard InChI | InChI=1S/C11H16O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9,12H,2-4,6H2,1H3 |
Standard InChI Key | LWZQGUMHXPGQAF-UHFFFAOYSA-N |
SMILES | CCCCCC1=CC(=CC=C1)O |
Canonical SMILES | CCCCCC1=CC(=CC=C1)O |
Introduction
Chemical Identity and Properties
Phenol, 3-pentyl-, also known as 3-pentylphenol or m-pentylphenol, is an organic compound characterized by a phenol ring with a pentyl group attached at the meta position (carbon-3). This particular structural arrangement gives the compound distinct properties that make it valuable for various applications.
Basic Identification
The compound's fundamental identification parameters are summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 20056-66-0 |
EINECS | 243-487-7 |
Molecular Formula | C11H16O |
Molecular Weight | 164.24 g/mol |
IUPAC Name | 3-pentylphenol |
Standard InChI | InChI=1S/C11H16O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9,12H,2-4,6H2,1H3 |
Standard InChIKey | LWZQGUMHXPGQAF-UHFFFAOYSA-N |
LogP | 3.90 |
Structural Characteristics
Phenol, 3-pentyl- consists of a phenol ring with a hydroxyl group (-OH) and a linear pentyl chain (C5H11) attached at position 3 of the aromatic ring. This structure creates a compound that combines the reactivity of the phenolic hydroxyl group with the hydrophobic properties of the pentyl chain. The chemical is classified as a derivative of phenol, specifically an alkylphenol, where the alkyl substituent is a five-carbon chain.
Applications and Uses
Phenol, 3-pentyl- has specific applications primarily centered around its role as a chemical intermediate in pharmaceutical synthesis.
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of (-)-Desoxycannabidiol, which is an analog of (-)-cannabidiol, a major non-psychoactive constituent of cannabis . This application highlights the compound's importance in the development of cannabinoid derivatives.
Bioactive Compounds Development
Research indicates that the compounds synthesized using 3-pentylphenol exhibit multiple bioactivities, including:
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Anticonvulsant effects
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Anxiolytic properties
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Anti-inflammatory activities
These properties make derivatives of 3-pentylphenol particularly interesting for pharmaceutical research and potential therapeutic applications .
Analytical Methods
Several analytical techniques are applicable for the detection, quantification, and characterization of Phenol, 3-pentyl-.
High-Performance Liquid Chromatography (HPLC)
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Column: Newcrom R1 or similar reverse-phase columns
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Mobile phase: Mixture of acetonitrile, water, and phosphoric acid
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For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid
Scalable Separation Methods
The HPLC methods developed for 3-pentylphenol analysis are scalable and can be utilized for:
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Isolation of impurities
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Preparative separation
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Pharmacokinetic studies
This versatility makes these analytical approaches valuable for both research and quality control applications .
Structure-Activity Relationships
The structure of 3-pentylphenol contributes significantly to its functionality as a synthetic intermediate for bioactive compounds.
Cannabidiol Analogs
When 3-pentylphenol is used as an intermediate in the synthesis of cannabidiol analogs, the positioning of the pentyl chain at carbon-3 of the phenol ring is critical for the biological activity of the resulting compounds. This specific arrangement contributes to the pharmacological properties observed in the synthesized analogs .
Isomer Activity Differences
Research findings suggest that the (+)-isomers of compounds synthesized using 3-pentylphenol as an intermediate have been found to be more active than the (-)-isomers in certain biological systems. This difference in activity based on stereochemistry provides important insights for the development of more effective therapeutic agents.
Research Applications
Current research involving Phenol, 3-pentyl- focuses primarily on its role in the development of cannabinoid derivatives and their potential therapeutic applications.
Cannabinoid Research
As an intermediate in the synthesis of cannabidiol analogs, 3-pentylphenol contributes to research exploring the potential medical applications of non-psychoactive cannabinoids. These studies investigate properties such as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume